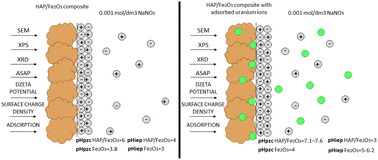Study of the effect of uranium recovery at Hap/Fe2O3 composite and Fe2O3 interfaces on the parameters of the electrical double layer
Journal of Materials Chemistry A Pub Date: 2023-10-12 DOI: 10.1039/D3TA03890D
Abstract
The electric double layer (edl) in the physicochemistry of colloids and electrochemistry is a term for a model of a structure appearing at the interface of two phases. The electrical double layer is of fundamental importance in the description of complex and common structures of matter. It is the reason for the stability of many colloidal systems. The aim of the study was to compare the experimental parameters characterizing the edl at Hap/Fe2O3 composite/electrolyte and Fe2O3/electrolyte interfaces in the presence of uranium ions and to compare the adsorption mechanisms. Hydroxyapatite itself is a well-known material used in many fields, including adsorption, medicine, and catalysis. However, additional modifications have provided it with additional beneficial features, such as low price, biodegradability, reactivity and stability, which can broaden the horizon of its applications. Iron oxide as a modifying agent gives the composite primarily magnetic properties that accelerate and facilitate its recovery from aqueous solutions. The paper presents the results of SEM, XRD, and XPS analyses and porosity measurement, as well as measurements of the surface charge density and zeta potential. Experiments confirmed the effectiveness of the synthesis process. In addition, the tests showed that the composite is characterized by a well-developed specific surface with a porous structure. The presence of uranium ions affects the experimentally determined parameters of the electrical double layer, such as: surface charge density and zeta potential. Uranium adsorption turned out to be a successful process, which confirms the possibility of using this material as an adsorbent. The structure of the adsorption layer formed on the synthetic composite and Fe2O3 surface changes significantly compared to the system with additionally present U(VI) ions. The adsorption of U(VI) ions causes a decrease in surface charge density and a decrease in zeta potential. Moreover, the adsorption of uranium resulted in the formation of a monolayer on the surface of Fe2O3 and Hap/Fe2O3 samples. However, the mechanism of the process is complex, meaning that adsorption can be physical as well as chemical. In addition, it should also be emphasized that uranium is a potentially toxic pollutant mainly associated with the nuclear industry. Therefore, there is a need to develop methods for its quick and safe removal from the environment.


Recommended Literature
- [1] The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study†
- [2] Brush macromolecules with thermo-sensitive coil backbones and pendant polypeptide side chains: synthesis, self-assembly and functionalization†
- [3] Facile fabrication of alveolate Cu2−xSe microsheets as a new visible-light photocatalyst for discoloration of Rhodamine B†
- [4] Progress in the mechanical modulation of cell functions in tissue engineering
- [5] From solid state to in vitro anticancer activity of copper(ii) compounds with electronically-modulated NNO Schiff base ligands†
- [6] An interconnected porous Au3Pt film on Ni foam: an efficient electrocatalyst for alkaline hydrogen evolution reaction†
- [7] Preparations of self-supporting nanofilms of metal oxides by casting processes†
- [8] Effect of high pressure on relaxation dynamics and crystallization kinetics of chiral liquid crystal in its smectic phase†
- [9] Effects of nanoparticle surface ligands on protein adsorption and subsequent cytotoxicity†
- [10] Use of high-performance liquid chromatographic–chemometric techniques to differentiate apple juices clarified by microfiltration and ultrafiltration

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 102185-16-0
-
CAS no.: 154-68-7
-
7-Fluoro-2-methylquinolin-4-ol
CAS no.: 18529-03-8
-
CAS no.: 131159-39-2
-
CAS no.: 175069-96-2









